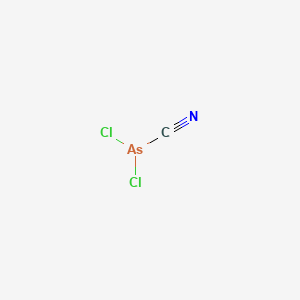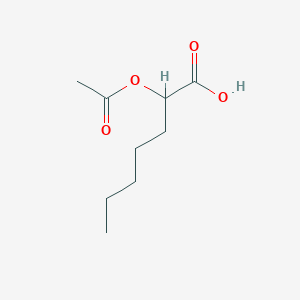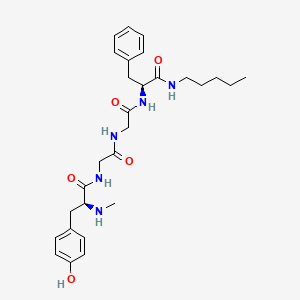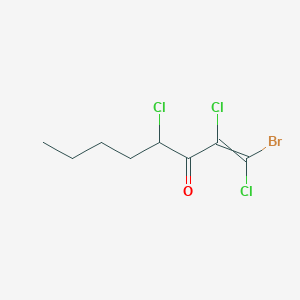
4,4-Diphosphonoheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphosphonoheptanedioic acid is an organic compound with the molecular formula C7H14O10P2 It is characterized by the presence of two phosphonic acid groups and a heptanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphosphonoheptanedioic acid typically involves the reaction of heptanedioic acid with phosphorous acid under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . The reaction conditions often require an acidic environment, such as the presence of hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diphosphonoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted heptanedioic acid compounds. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
4,4-Diphosphonoheptanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ion coordination.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Diphosphonoheptanedioic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can form strong coordination bonds with metal ions, affecting their activity and stability. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4-Diphosphonoheptanedioic acid include other phosphonic acid derivatives such as:
- Phosphoric acid
- Phosphinic acid
- Phosphonates
Uniqueness
This compound is unique due to its dual phosphonic acid groups and heptanedioic acid backbone, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other phosphonic acid derivatives may not be suitable.
Propiedades
Número CAS |
64488-78-4 |
|---|---|
Fórmula molecular |
C7H14O10P2 |
Peso molecular |
320.13 g/mol |
Nombre IUPAC |
4,4-diphosphonoheptanedioic acid |
InChI |
InChI=1S/C7H14O10P2/c8-5(9)1-3-7(18(12,13)14,19(15,16)17)4-2-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
NURSPHYHSJOIJN-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CCC(=O)O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)



![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)


![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)


